Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate
Description
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an allyl group at the N1 position, an amino group at C5, and an ethyl ester at C2. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The allyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Crystallographic studies reveal that the compound’s crystal structure is stabilized by multiple hydrogen bonds (N–H⋯O, N–H⋯N, and O–H⋯N), which are critical for its solid-state packing and stability . Its synthesis typically involves alkaline hydrolysis of precursor esters, as demonstrated in related compounds .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 5-amino-1-prop-2-enylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-3-5-12-8(10)7(6-11-12)9(13)14-4-2/h3,6H,1,4-5,10H2,2H3 |
InChI Key |
CORDMZIGMVKXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC=C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation with Allyl Bromide
Procedure:
Microwave-Assisted Alkylation
Recent advancements utilize microwave irradiation to accelerate the reaction:
-
Temperature: 120°C
-
Duration: 1 hour
-
Yield: Comparable to conventional heating (88%).
One-Pot Synthesis via Cyclocondensation and Alkylation
A streamlined approach combines pyrazole formation and allylation in a single pot, reducing purification steps.
Example Protocol:
-
Reactants: Ethyl 3-ethoxyacrylate (1.5 equiv), allyl hydrazine (1 equiv)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Ethanol
-
Temperature: 60°C
-
Duration: 4 hours
Challenges: Allyl hydrazine is less commercially available, requiring in situ preparation from hydrazine and allyl chloride, which introduces safety concerns.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Cyclocondensation + Alkylation | High selectivity for N1 position | Multi-step synthesis | 85–90% |
| One-Pot Synthesis | Reduced purification steps | Limited reagent availability | 70–75% |
| Microwave-Assisted | Faster reaction times | Specialized equipment required | 88% |
Optimization Strategies
Solvent Selection
Base Optimization
Temperature Control
-
Conventional Heating: 110°C for 16 hours ensures complete conversion.
-
Microwave Irradiation: Reduces time to 1 hour without compromising yield.
Characterization and Quality Control
Synthetic batches are validated using:
-
¹H NMR: Peaks at δ 1.30 (t, ethyl CH₃), δ 4.25 (q, ethyl CH₂), δ 5.20–5.40 (m, allyl CH₂), δ 6.10 (d, pyrazole H).
-
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Patent CN105646357A highlights a scalable process using toluene as a solvent and methyl hydrazine, achieving 91% yield for a methyl analogue. Adapting this protocol for allyl derivatives would require:
-
Safety Measures: Handling allyl bromide in closed systems.
-
Waste Management: Recycling DMF via distillation.
Emerging Techniques
-
Enzymatic Catalysis: Preliminary studies suggest lipases can mediate alkylation under mild conditions, though yields remain low (50–60%).
-
Flow Chemistry: Continuous reactors improve heat transfer and scalability for high-temperature steps.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents/Solvents | Temperature/Time | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (2.5N), THF-MeOH (1:1) | 333 K, 4 hours | 1-Allyl-5-amino-1H-pyrazole-4-carboxylic acid | 85–92% |
The reaction proceeds via saponification, with subsequent acidification precipitating the product . This carboxylic acid derivative is a precursor for metal-organic frameworks and coordination compounds.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Ester Oxidation
Using strong oxidizing agents converts the ester to a carboxylic acid:
Allyl Group Oxidation
The allyl substituent (CH₂CHCH₂) can undergo epoxidation or dihydroxylation, though direct evidence for this compound is limited. Analogous pyrazole derivatives show such reactivity under peracid or osmium tetroxide conditions .
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) participates in alkylation and acylation:
These modifications enhance the compound’s pharmacokinetic properties in drug design .
Condensation and Cyclization
The amino group reacts with α,β-unsaturated esters to form fused heterocycles:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Cs₂CO₃, DMF, 110°C, 16 hours | Ethyl 3-ethoxyacrylate | Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 92% |
This reaction exploits the amino group’s nucleophilicity and the ester’s electron-withdrawing effect to facilitate cyclization . The product is a pyrimidine hybrid with potential antimicrobial activity.
Formylation via Vilsmeier-Haack Reaction
The pyrazole ring can be formylated under specific conditions:
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| Vilsmeier-Haack reagent (POCl₃/DMF) | - | Ethyl 1-allyl-4-formyl-5-amino-pyrazole-3-carboxylate |
This introduces a formyl group at position 4, enabling further functionalization (e.g., Schiff base formation) .
Interaction with Hydrazine Derivatives
Reaction with hydrazines generates pyrazolo-pyrazole hybrids:
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| Hydrazine hydrate, ethanol | - | 5-Amino-1-allylpyrazole-4-carbohydrazide |
The hydrazide intermediate is versatile, serving as a precursor for heterocyclic scaffolds like oxadiazoles .
Photochemical and Thermal Stability
Limited data suggest decomposition above 200°C, with the allyl group prone to isomerization under UV light . Storage recommendations include inert atmospheres and low temperatures to preserve integrity.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, research by Iovu et al. (2003) demonstrated fungicidal activity against various pathogens, suggesting potential applications in agricultural pest control.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. A comparative analysis indicated that certain modifications to the pyrazole structure could enhance its effectiveness against inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
Plant Growth Regulation
Research has also highlighted the compound's potential as a plant growth regulator. Ming Li (2005) reported that related compounds exhibited significant growth regulation and fungicidal activities, indicating possible agricultural applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Study by Iovu et al. (2003) : This research highlighted the antimicrobial properties of pyrazole derivatives, specifically their fungicidal activity against various pathogens.
- Anti-inflammatory Evaluation : A study revealed that certain derivatives showed IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating their potential as therapeutic agents.
- Agricultural Application : Research by Ming Li (2005) demonstrated that structurally related compounds could regulate plant growth effectively while exhibiting fungicidal properties.
Data Tables: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Iovu et al. (2003) | Exhibited significant fungicidal properties |
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |
| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester and allyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Bulk and Solubility :
- The allyl group (target compound) provides moderate steric hindrance compared to bulky groups like cyclohexyl () or 4-fluorobenzyl (), which reduce solubility but enhance membrane permeability in drug design .
- Methyl and ethyl esters (e.g., ) improve crystallinity due to weaker steric effects .
Electron-Withdrawing/Donating Effects: Chlorine at C3 () increases electrophilicity, making the compound reactive toward nucleophiles, whereas amino groups (C5) enhance hydrogen-bonding capacity .
Biological Activity :
Key Findings :
- Alkaline hydrolysis (target compound) is efficient but requires precise pH control to avoid decomposition .
- Copper-catalyzed methods () offer regioselective triazole formation but involve toxic catalysts .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns vary significantly with substituents:
- The target compound forms three intermolecular H-bonds (N–H⋯O, N–H⋯N, O–H⋯N), enabling dense crystal packing .
- Methyl or ethyl substituents (e.g., ) reduce H-bond diversity, leading to less stable crystals .
- Fluorinated analogs () exhibit weaker H-bonds due to electron-withdrawing effects, affecting melting points .
Biological Activity
Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of this compound, synthesizing available data from various studies.
The molecular formula of this compound is , with a molar mass of approximately 170.17 g/mol. Its structure features an allyl group, which may influence its pharmacological properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives. This compound has been shown to exhibit significant activity against various bacterial strains. For instance, derivatives synthesized from this compound were evaluated for their antimicrobial effects, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that pyrazole compounds can inhibit cancer cell proliferation. This compound has been investigated for its potential anticancer properties. A study highlighted that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties, which are crucial in treating conditions such as arthritis. This compound has shown potential in reducing inflammation markers in vitro, indicating its applicability in inflammatory disease management .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Malhotra et al. (1997) | Discussed the broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer and anti-inflammatory effects. |
| Takao et al. (1994) | Highlighted the synthesis and biological evaluation of various pyrazole compounds, noting significant antimicrobial activity. |
| Wang et al. (2005) | Reported on the application of pyrazoles in agrochemicals and their potential therapeutic uses in pharmaceuticals. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-allyl-5-amino-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives (e.g., allyl hydrazine for the 1-allyl substituent) under reflux in ethanol. Basic hydrolysis may follow to isolate intermediates (e.g., carboxylic acid derivatives) .
- Optimization : Key parameters include temperature control (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for ethyl acetoacetate:hydrazine). Monitoring via TLC or HPLC ensures reaction completion.
| Reagent | Role | Conditions |
|---|---|---|
| Ethyl acetoacetate | Carbonyl precursor | Reflux in ethanol |
| DMF-DMA | Cyclization promoter | 60–80°C, 6–8 hrs |
| Allyl hydrazine | Nitrogen source | Stoichiometric excess |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm) and allyl group signals (δ 5.0–5.8 ppm for CH₂=CH₂). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of amine).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₂N₃O₂ (calc. 182.09 g/mol) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure, and which software tools are recommended?
- Crystallography Workflow :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation.
Structure Solution : Employ SHELXS/SHELXD for phase determination, followed by SHELXL for refinement .
Validation : Check for R-factor convergence (<5%), ADDSYM for symmetry checks, and Mercury v3.0 for void analysis/packing visualization .
- Case Study : In Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, SC-XRD confirmed the allyl group’s orientation and hydrogen-bonding network (e.g., N-H···O interactions) .
Q. How can researchers address contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. inactivity)?
- Experimental Design :
- Control Variables : Standardize assay conditions (pH 7.4, 37°C) and solvent (DMSO ≤1% v/v).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values.
- Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 for cytotoxicity checks) .
- Data Interpretation : Inconsistent results may arise from impurity profiles (HPLC purity >98%) or substituent effects (e.g., allyl vs. methyl groups altering steric bulk) .
Q. What computational methods support the rational design of derivatives with enhanced pharmacological properties?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity).
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with bioactivity .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be improved?
- Root Causes :
- Side Reactions : Competing pathways (e.g., over-alkylation) due to excess allyl bromide.
- Purification Issues : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts purity .
- Mitigation :
- In Situ Monitoring : Use FT-IR to track amine intermediate formation.
- Standardized Protocols : Adopt IUPAC-recommended reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
